molecular formula C23H17N5O3 B11565388 N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11565388
M. Wt: 411.4 g/mol
InChI Key: SEIWHSUNSWWNLO-BUVRLJJBSA-N
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Description

N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-nitrobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its biological activity. The nitro group and hydrazone moiety play crucial roles in its interaction with molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of the 1,3-diphenyl-1H-pyrazole moiety and the nitro group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H17N5O3

Molecular Weight

411.4 g/mol

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C23H17N5O3/c29-23(18-10-7-13-21(14-18)28(30)31)25-24-15-19-16-27(20-11-5-2-6-12-20)26-22(19)17-8-3-1-4-9-17/h1-16H,(H,25,29)/b24-15+

InChI Key

SEIWHSUNSWWNLO-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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